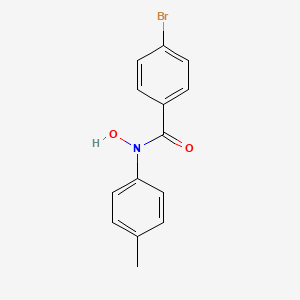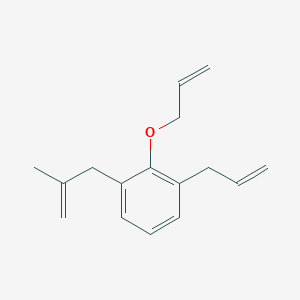
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:
- Temperature: 0-50°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
- Reaction time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automation can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
- Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
- Reduction: H2 gas with Pd/C catalyst
- Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid
Major Products Formed
- Oxidation: Carboxylic acids, ketones
- Reduction: Saturated hydrocarbons
- Substitution: Halogenated aromatic compounds
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
1-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene: Lacks one prop-2-en-1-yl group compared to the target compound.
1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)benzene: Lacks the prop-2-en-1-yloxy group.
1-(2-Methylprop-2-en-1-yl)-2-(prop-2-en-1-yloxy)-4-(prop-2-en-1-yl)benzene: Has an additional prop-2-en-1-yl group at the 4-position.
Uniqueness
The unique combination of substituents on the benzene ring in 1-(2-Methylprop-2-en-1-yl)-3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzene imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
6337-52-6 |
|---|---|
分子式 |
C16H20O |
分子量 |
228.33 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)-2-prop-2-enoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C16H20O/c1-5-8-14-9-7-10-15(12-13(3)4)16(14)17-11-6-2/h5-7,9-10H,1-3,8,11-12H2,4H3 |
InChIキー |
WTGDLDXQSCTOGU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=CC=CC(=C1OCC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


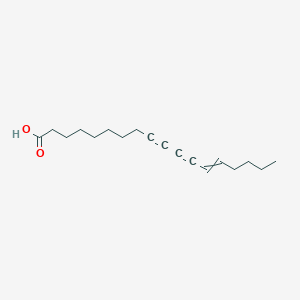

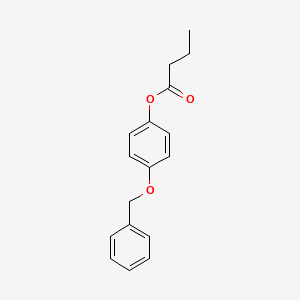
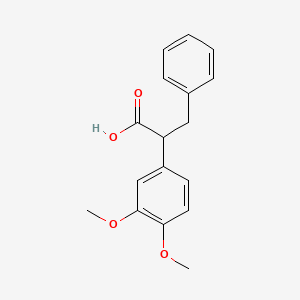
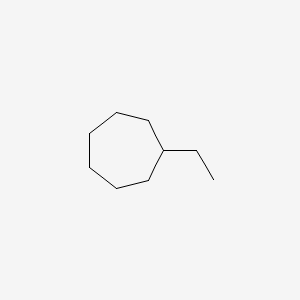
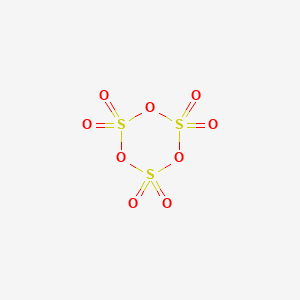
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)

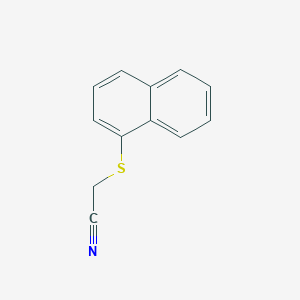
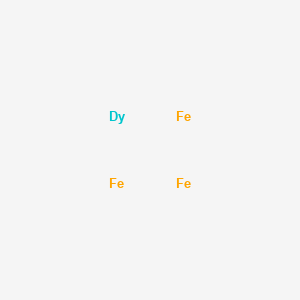

![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
